![molecular formula C7H4F3N3 B1381761 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1805396-59-1](/img/structure/B1381761.png)
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
“4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C7H4F3N3 . It is used for research purposes.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile”, is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile” consists of a pyridine ring with a trifluoromethyl group (CF3) and an amino group (NH2) attached to it .Chemical Reactions Analysis
Trifluoromethylpyridines, including “4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, which include compounds like “4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile”, are known for their use in crop protection. They exhibit superior pest control properties compared to traditional phenyl-containing insecticides due to the presence of fluorine and pyridine structure .
Pharmaceutical Research
Compounds with a TFMP moiety are often explored for their potential medicinal properties. For example, pyridinyl salicylamides with antimycobacterial activity have been synthesized using similar compounds .
Material Science
TFMP derivatives are used in the synthesis of metal-organic frameworks (MOFs), which have a wide range of applications including gas storage, separation, and catalysis .
Organic Synthesis
The compound can be involved in metalation reactions to prepare other complex organic molecules, which can be used in various chemical syntheses .
Future Directions
Trifluoromethylpyridine derivatives, including “4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been shown to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a trifluoromethylpyridine derivative, it is likely to exhibit biological activities related to its unique physicochemical properties and the characteristics of the pyridine moiety .
Action Environment
The performance of trifluoromethylpyridine derivatives in various applications suggests that they may be influenced by a range of environmental conditions .
properties
IUPAC Name |
4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5(12)4(2-11)3-13-6/h1,3H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLXCUKNOCOMCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.